molecular formula C13H17BrN2O B169701 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone CAS No. 160968-95-6

1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone

Cat. No.: B169701
CAS No.: 160968-95-6
M. Wt: 297.19 g/mol
InChI Key: HCBRXGMGLQWCMH-UHFFFAOYSA-N
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Description

1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone is a heterocyclic compound with a molecular formula of C13H17BrN2O. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and brominated compounds.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-[7-Amino-5-(2-chloropropyl)-2,3-dihydro-1H-indol-1-yl]ethanone
  • 1-[7-Amino-5-(2-fluoropropyl)-2,3-dihydro-1H-indol-1-yl]ethanone
  • 1-[7-Amino-5-(2-iodopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone

Uniqueness

1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone is unique due to the presence of the bromopropyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-[7-amino-5-(2-bromopropyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-8(14)5-10-6-11-3-4-16(9(2)17)13(11)12(15)7-10/h6-8H,3-5,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRXGMGLQWCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)N)N(CC2)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602332
Record name 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160968-95-6
Record name 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-acetyl-5-(2-bromopropyl)-7-nitroindoline (50 g) in ethanol (1.5 l) was added platinum oxide (2.5 g), and the mixture was stirred at room temperature for 4 hours under an atmosphere of hydrogen. After the catalyst was filtered off, the filtrate was evaporated under reduced pressure to give 45 g of 1-acetyl-7-amino-5-(2-bromopropyl)indoline.
Name
1-acetyl-5-(2-bromopropyl)-7-nitroindoline
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

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